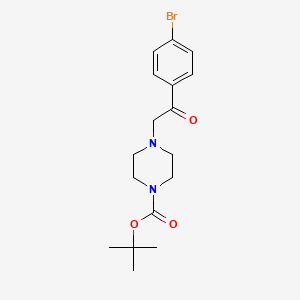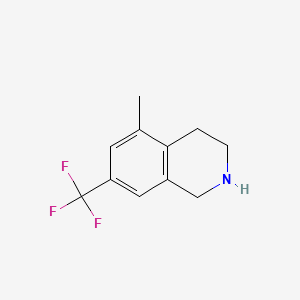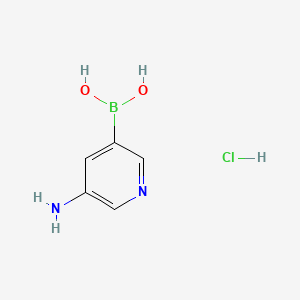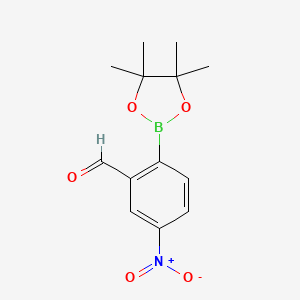
2-Formyl-4-nitrophenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid pinacol esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a significant process in their synthesis. This process has been reported to utilize a radical approach . A Matteson–CH2– homologation paired with this approach allows for formal anti-Markovnikov alkene hydromethylation .
Chemical Reactions Analysis
Pinacol boronic esters are involved in various chemical transformations, where the valuable boron moiety remains in the product. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Wissenschaftliche Forschungsanwendungen
H2O2-Cleavable Poly(ester-amide)s Synthesis
A study reported the synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester in a Passerini multicomponent polymerization process. These polymers are notable for their potential as H2O2-responsive delivery vehicles, with applications in controlled drug release. This approach leverages the compound's ability to degrade in the presence of hydrogen peroxide, offering a pathway for creating responsive materials (Cui et al., 2017).
Phosphorescence Properties of Arylboronic Esters
Arylboronic esters, including phenylboronic acid pinacol ester, exhibit unique phosphorescent properties at room temperature. This discovery expands the understanding of phosphorescent materials, suggesting these compounds could be used in the development of new phosphorescent materials without heavy atoms or carbonyl groups, a significant departure from traditional organic phosphorescent molecule design (Shoji et al., 2017).
Borylation-Coupling Sequence in Organic Synthesis
The compound's utility extends to palladium-catalyzed cross-coupling reactions, serving as a precursor for the synthesis of unsymmetrical 1,3-dienes. This application demonstrates its role in enhancing the diversity of organic synthetic methods, facilitating the production of complex organic molecules with high precision and efficiency (Takagi et al., 2002).
Fluoroarene Functionalization
Research has shown that 2-Formyl-4-nitrophenylboronic acid pinacol ester can be used in the nickel-catalyzed transformation of fluoroarenes into arylboronic acid pinacol esters. This process involves C-F bond activation and transmetalation, underscoring the compound's significance in facilitating the functionalization of fluoroarenes for various applications, including pharmaceuticals and material science (Zhou et al., 2016).
Ni-Catalyzed Carboacylation
The compound is also involved in Ni-catalyzed formal carboacylation reactions, representing a novel application in the synthesis of complex organic structures through C-N bond activation. This methodology provides a pathway for the efficient synthesis of benzyl-2,3-dihydro-1H-inden-1-ones, showcasing the compound's versatility in catalysis and organic synthesis (Walker et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO5/c1-12(2)13(3,4)20-14(19-12)11-6-5-10(15(17)18)7-9(11)8-16/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXQJVCGMUZAQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

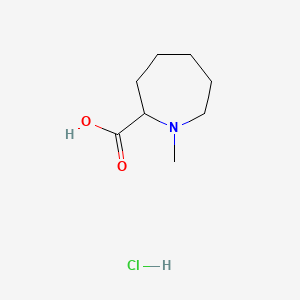
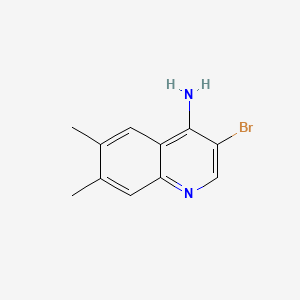
![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)
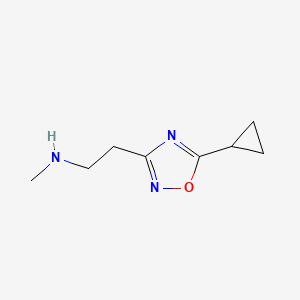

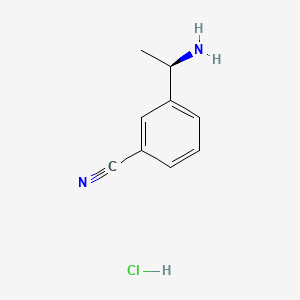
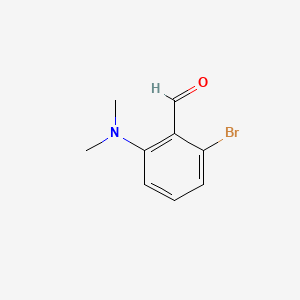


![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B581589.png)

